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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: B2878009

Get Quote

Executive Summary & Biological Context
1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea)

represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class,

its structural motif—a urea linker flanked by aromatic rings—is foundational to several FDA-

approved kinase inhibitors (e.g., Sorafenib, Regorafenib).

Mechanistic Significance:

Kinase Inhibition (Type II): The urea moiety functions as a critical hydrogen bond

donor/acceptor pair, often binding to the "Glu-out" conformation of kinases (e.g., VEGFR-2,

c-MET) or occupying the hydrophobic pocket of enzymes like IDO1 (Indoleamine 2,3-

dioxygenase).

Integrated Stress Response (ISR): Specific diarylureas have been identified as activators of

HRI (Heme-Regulated Inhibitor kinase), triggering eIF2

phosphorylation and halting protein synthesis under stress.[1]
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Cytokinin Mimicry: In plant biology, this scaffold exhibits cytokinin-like activity, though this

application note focuses on mammalian pharmacological profiling.

This guide provides rigorous dosing guidelines and protocols for evaluating the compound's

antiproliferative potency and target engagement in vitro.

Physicochemical Properties & Handling[2][3]
The urea linkage and phenolic hydroxyl group create specific solubility challenges. Improper

handling leads to precipitation in aqueous media, invalidating IC

data.

Property Specification Critical Note

Molecular Weight 228.25 g/mol --

Solubility (Water) Low (< 0.1 mg/mL)
Do not dissolve directly in

media.

Solubility (DMSO) High (~50 mM)
Preferred solvent for stock

solutions.

Solubility (Ethanol) Moderate
Avoid for cell assays due to

volatility/toxicity.

Stability Hydrolytically stable
Phenol group is oxidation-

prone; protect from light.

Preparation of Stock Solutions
Standard Stock: Prepare a 10 mM stock solution in anhydrous DMSO (dimethyl sulfoxide).

Calculation: Dissolve 2.28 mg of compound in 1.0 mL of DMSO.

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and

store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Quality Control: Visually inspect for needle-like crystals before use. If precipitate is visible,

sonicate at 40°C for 5 minutes.
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Core Protocol A: Antiproliferative Viability Assay
Objective: Determine the IC

(half-maximal inhibitory concentration) in cancer cell lines (e.g., MCF-7, PC-3, A549).

Experimental Logic
Diarylureas often exhibit cytostatic rather than immediate cytotoxic effects. Therefore, a 72-

hour incubation is recommended over 24 or 48 hours to capture growth inhibition accurately.

Materials
Cell Lines: A549 (Lung), MCF-7 (Breast), or HUVEC (for angiogenesis models).

Assay Reagent: CellTiter-Glo® (ATP-based) or MTT (Metabolic activity).

Vehicle: DMSO (Final concentration must be < 0.5%).

Step-by-Step Workflow
Cell Seeding (Day 0):

Seed cells at optimal density (e.g., 3,000–5,000 cells/well) in 96-well plates.

Volume: 90 µL per well.

Incubate for 24 hours to allow attachment.

Compound Serial Dilution (Day 1):

Step 2a (Master Plate): In a separate V-bottom plate, prepare a 200x concentration series

in 100% DMSO.

Top Conc: 20 mM (Final assay conc: 100 µM).

Dilution Factor: 1:3 serial dilution (8 points).

Range: 100 µM
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33 µM

...

~0.04 µM.

Step 2b (Intermediate Plate): Dilute the 200x DMSO stocks 1:10 into culture media

(resulting in 20x conc, 10% DMSO).

Step 2c (Dosing): Add 10 µL of the Intermediate Plate solution to the 90 µL of cells.

Final Conditions: 1x Compound, 0.5% DMSO.

Incubation:

Incubate for 72 hours at 37°C, 5% CO

.

Readout (Day 4):

Add detection reagent (e.g., 100 µL CellTiter-Glo).

Shake for 2 minutes; incubate 10 minutes (dark).

Measure Luminescence (RLU).

Data Analysis
Normalization: Normalize RLU values to Vehicle Control (0.5% DMSO) = 100% Viability and

Positive Control (e.g., Staurosporine) = 0% Viability.

Curve Fitting: Use a 4-parameter logistic regression (Hill equation).

Core Protocol B: Target Engagement
(Kinase/Enzyme Inhibition)
Objective: Evaluate the compound's ability to inhibit a specific target (e.g., VEGFR2 or IDO1) or

activate HRI, utilizing the urea linker's H-bonding capacity.
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Experimental Logic
The 1,3-disubstituted urea motif binds to the "DFG-Asp" backbone in kinases. The 3-hydroxyl

group acts as a hydrogen bond donor/acceptor mimic, probing the hydrophilic regions of the

ATP-binding pocket.

Workflow Visualization
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Caption: Workflow for enzymatic inhibition assay. Pre-incubation is critical for urea-based Type

II inhibitors to access the allosteric pocket.

Protocol Steps
Buffer Prep: Use a HEPES-based buffer (pH 7.5) supplemented with 10 mM MgCl

, 1 mM DTT, and 0.01% Triton X-100 (to prevent compound aggregation).

Pre-Incubation (Critical):
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Mix Enzyme (e.g., 5 nM VEGFR2) and Compound.

Incubate for 15–30 minutesbefore adding ATP.

Reasoning: Diarylureas are often slow-binding or allosteric inhibitors; they require time to

induce the conformational change (e.g., DFG-out).

Reaction Start: Add ATP (at K

concentration) and peptide substrate.

Termination: Stop reaction after 60 minutes and detect phosphorylation (e.g., via ADP-Glo or

FRET).

Mechanistic Insight: The Urea Pharmacophore
Understanding why this molecule works is essential for interpreting data.
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Caption: Pharmacophore mapping of the diarylurea scaffold. The urea bridge provides the

primary anchoring via hydrogen bonding, while the meta-hydroxyl group probes specific polar

interactions.

Troubleshooting & Optimization
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Observation Probable Cause Corrective Action

Steep Hill Slope (> 2.0) Compound Aggregation

Add 0.01% Triton X-100 to

assay buffer; ensure DMSO <

1%.

No Inhibition (IC

> 100µM)
Poor Solubility or Wrong Target

Verify stock clarity. Confirm

target relevance (e.g., check

HRI activation vs. Kinase

inhibition).[2]

High Variation (Replicates) Pipetting Error or Evaporation

Use automated liquid handling;

seal plates during 72h

incubation.

Yellowing of Stock Oxidation of Phenol

Discard stock. Prepare fresh

from powder and store under N

or Ar gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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